![molecular formula C20H11Cl2F6N3O B2940806 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline CAS No. 303997-79-7](/img/structure/B2940806.png)
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The compound also contains two pyridine rings, which are aromatic heterocyclic compounds often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl groups contribute to the compound’s unique properties, and the pyridine rings provide a platform for further functionalization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the trifluoromethyl groups and the pyridine rings. Trifluoromethyl groups are known to undergo various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of trifluoromethyl groups and pyridine rings would likely affect its polarity, solubility, and reactivity .Scientific Research Applications
Structural Analysis in Fungicide Research
The compound has been analyzed for its structural properties in the context of fungicide research. It is found in fluazinam, a fungicide, where the dihedral angle between the pyridine and benzene ring planes has been measured. This structural information is crucial for understanding its function and interactions in biological systems (Jeon, Kim, Lee, & Kim, 2013).
Synthetic Chemistry Applications
The compound is involved in the synthesis of pyridine derivatives. A single-step conversion of various N-vinyl and N-aryl amides to corresponding pyridine and quinoline derivatives has been described, where the compound plays a role in the activation process. This indicates its potential application in creating complex organic molecules (Movassaghi, Hill, & Ahmad, 2007).
Catalysis in Polymerization Processes
The compound has been studied in the context of metal-catalyzed vinyl or addition polymerization processes. This research is significant for developing new materials, particularly in the field of microelectronics (Blank & Janiak, 2009).
Applications in Organic Thin Film Transistors
The derivative of this compound, Poly(vinylidenefluoride-trifluoroethylene-chlorofluoroethylene), has been used as a gate insulator in organic thin-film transistors. This has implications for the development of high-performance electronic devices (Wu et al., 2013).
Exploring Reactivity in Organometallic Chemistry
The compound is also studied in the context of reactions with vinyl acetate and vinyl trifluoroacetate, exploring its reactivity and potential in organometallic chemistry. Such studies are fundamental for understanding chemical reactions and designing new catalysts (Williams, Leatherman, White, & Brookhart, 2005).
Safety and Hazards
Future Directions
The development of new synthetic methods for trifluoromethyl-containing compounds is an active area of research . This compound, with its combination of trifluoromethyl groups and pyridine rings, could be a valuable starting point for the synthesis of new pharmaceuticals or agrochemicals. Future research could also explore its potential biological activity and mechanism of action.
Properties
IUPAC Name |
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F6N3O/c21-15-6-11(19(23,24)25)9-30-17(15)4-5-29-13-2-1-3-14(8-13)32-18-16(22)7-12(10-31-18)20(26,27)28/h1-10,29H/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGMKSVFAWIKZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC=CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N/C=C/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
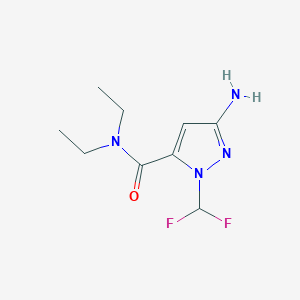
methanone](/img/structure/B2940727.png)
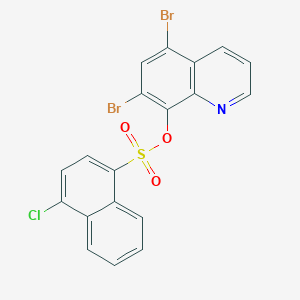

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
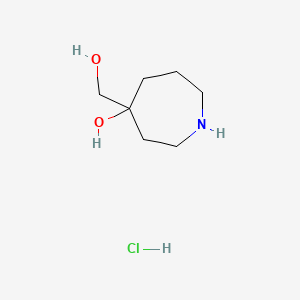
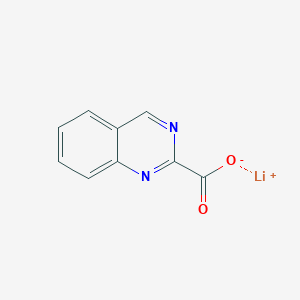

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)

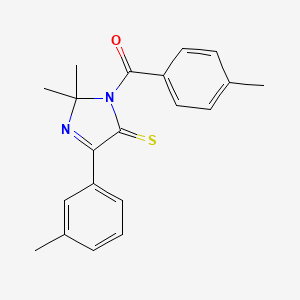
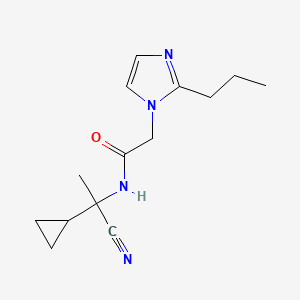

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)
